N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been shown to have a unique mechanism of action, leading to its use in various biochemical and physiological studies.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This results in an increase in GABAergic neurotransmission, leading to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as anti-inflammatory and analgesic effects. The compound has also been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide in lab experiments is its unique mechanism of action, which allows for the study of GABAergic neurotransmission and its role in various physiological processes. However, one limitation of the compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide, including further studies on its mechanism of action, as well as its potential use in the treatment of anxiety, depression, and drug addiction. Additionally, the compound could be further studied for its anti-inflammatory and analgesic effects, with potential applications in the treatment of chronic pain and inflammation.
Scientific Research Applications
N-(2-bromophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide has been used in various scientific research studies, including studies on anxiety, depression, and drug addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and has also been shown to reduce drug-seeking behavior in rats. Additionally, the compound has been used in studies on pain and inflammation, with promising results.
properties
IUPAC Name |
4-benzhydryl-N-(2-bromophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTIOKPDHJOOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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